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Compound of Interest

Compound Name:
1-(5-Bromo-2-hydroxy-3-

nitrophenyl)ethanone

Cat. No.: B116460 Get Quote

Abstract: This guide provides a comprehensive technical overview of 1-(5-Bromo-2-hydroxy-
3-nitrophenyl)ethanone, a key chemical intermediate for researchers, scientists, and

professionals in drug development. We will explore its core properties, outline a robust

synthetic strategy, analyze its chemical reactivity, and discuss its strategic applications in

medicinal chemistry. This document serves as a practical resource, integrating established

chemical principles with actionable protocols and safety guidelines to empower innovation in

the laboratory.

Core Compound Identification and Properties
1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone, also known as 5'-Bromo-2'-hydroxy-3'-

nitroacetophenone, is a multi-functionalized aromatic ketone.[1][2] Its strategic arrangement of

bromo, hydroxyl, nitro, and acetyl groups on a phenyl ring makes it a highly valuable and

versatile building block in organic synthesis.

Table 1: Physicochemical Properties
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Identifier Value Source(s)

CAS Number 70978-54-0 [1][2]

Molecular Formula C₈H₆BrNO₄ [2]

Molecular Weight 260.04 g/mol [2]

IUPAC Name
1-(5-bromo-2-hydroxy-3-

nitrophenyl)ethanone
[1]

Appearance
Pale yellow to yellow

solid/crystals
[1]

Melting Point 127-137 °C [1]

Purity ≥96-98% (typical) [1][2]

SMILES
CC(=O)C1=CC(Br)=CC(=C1O)

=O
[1]

| InChI Key | CLNIBJASCGZXHH-UHFFFAOYSA-N |[1] |

Caption: Chemical Structure of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone

Synthesis and Mechanistic Considerations
A practical and scalable synthesis for this compound involves a multi-step, one-pot approach

starting from readily available p-bromophenol. This method is advantageous as it minimizes

solvent waste and simplifies purification procedures, making it suitable for industrial

applications.

Proposed Synthetic Pathway:

Acetylation of p-Bromophenol: The synthesis begins with the esterification of p-bromophenol

using an acetylating agent (e.g., acetic anhydride or acetyl chloride) in the presence of a

base to form p-bromophenyl acetate.

Fries Rearrangement: The resulting ester undergoes a Lewis acid-catalyzed Fries

rearrangement. This intramolecular acylation reaction shifts the acetyl group from the
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phenolic oxygen to the ortho position on the aromatic ring, yielding 5-bromo-2-

hydroxyacetophenone.

Nitration: The final step is the regioselective nitration of the activated aromatic ring. The

hydroxyl and acetyl groups direct the electrophilic substitution, placing the nitro group at the

3-position to yield the final product, 1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone.

Caption: Synthetic workflow for 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone.

Protocol: Laboratory-Scale Synthesis

Self-Validation: This protocol is designed for self-validation. Successful synthesis will be

confirmed by the characteristic melting point and spectroscopic data of the final product.

Acetylation: In a well-ventilated fume hood, dissolve p-bromophenol in a suitable solvent like

tetrachloroethylene. Add a base (e.g., pyridine or triethylamine). Slowly add the acetylating

reagent dropwise while maintaining the temperature.

Rearrangement: After the initial reaction is complete, introduce a Lewis acid (e.g., aluminum

chloride) to the solution to initiate the Fries rearrangement.

Nitration: Carefully add a nitrating agent to the reaction mixture containing the rearranged

intermediate.

Work-up and Purification: Upon completion, quench the reaction and purify the final product

to obtain 1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone.

Chemical Reactivity and Strategic Utility
The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its

functional groups. The interplay between these groups allows for a wide range of selective

chemical transformations.

Nitro Group: This powerful electron-withdrawing group is a key functional handle. It can be

readily reduced to an amine, providing a nucleophilic site for further derivatization. This

transformation is fundamental for building many pharmaceutical scaffolds.[3][4]
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Bromo Group: The bromine atom is an excellent leaving group for various cross-coupling

reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This enables the introduction of diverse

carbon-carbon and carbon-heteroatom bonds, crucial for creating molecular complexity.

Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be removed to form a

phenoxide, a potent nucleophile. The hydroxyl group itself can be alkylated or acylated.

Phenols are a recurring and important motif in pharmaceuticals.[5][6]

Acetyl Group: The carbonyl of the acetyl group is electrophilic and can undergo nucleophilic

attack. The adjacent methyl protons are weakly acidic, allowing for enolate formation and

subsequent reactions, such as aldol condensations. The electron-withdrawing nitro group

enhances the electrophilicity of the carbonyl carbon, making it more reactive.[7][8]

Nitro Group
(Reduction to Amine)

Bromo Group
(Cross-Coupling)

Hydroxyl Group
(Alkylation, Acylation)

Acetyl Group
(Nucleophilic Addition, Enolate Chemistry)

Click to download full resolution via product page

Caption: Key reactive sites on 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone.

Applications in Drug Discovery and Development
Substituted phenols and nitroaromatic compounds are prevalent in medicinal chemistry,

exhibiting a wide range of biological activities.[9][10][11] This intermediate serves as an ideal

starting point for generating libraries of novel compounds for high-throughput screening.

Hypothetical Drug Discovery Workflow:

A common strategy would involve leveraging the bromo and nitro functionalities to rapidly build

a diverse library of molecules.
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Scaffold Preparation (Reduction): The nitro group of the starting material is reduced to an

amine. This is a critical step, as the resulting aminophenol is a common pharmacophore.

Library Generation (Parallel Synthesis): The bromo-aminophenol intermediate is then

subjected to a series of parallel cross-coupling reactions. By using a diverse set of boronic

acids (in a Suzuki coupling), a large library of unique compounds can be synthesized

efficiently.

Biological Screening: The synthesized library is then screened against a specific biological

target (e.g., an enzyme or receptor) to identify "hit" compounds with desired activity.

Lead Optimization: "Hit" compounds are further modified to improve their potency, selectivity,

and pharmacokinetic properties, leading to the identification of a lead candidate for further

development.
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Caption: A drug discovery workflow utilizing the title compound.
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Safety and Handling
As a laboratory chemical, 1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone requires careful

handling to minimize risk.

Table 2: GHS Hazard Information

Hazard Class Statement

Skin Irritation H315: Causes skin irritation.

Eye Irritation H319: Causes serious eye irritation.

| Respiratory Irritation | H335: May cause respiratory irritation. |

Source:[12]

Handling and Storage Protocol:

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

goggles, chemical-resistant gloves, and a lab coat.[12][13]

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical

fume hood, to avoid inhalation of dust.[12][14]

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, away

from incompatible materials such as strong oxidizing agents.[13][15]

Disposal: Dispose of waste materials in accordance with local, regional, and national

regulations.[12]

Conclusion
1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone is a strategically designed chemical

intermediate with significant potential in synthetic chemistry. Its multiple, orthogonally reactive

functional groups provide a versatile platform for constructing complex molecules, particularly

within the context of pharmaceutical research and development. This guide has outlined its

fundamental properties, a viable synthetic route, key reactive characteristics, and a clear
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pathway for its application in drug discovery. Proper adherence to the provided safety protocols

will ensure its effective and safe utilization in the laboratory.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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